molecular formula C12H18N4 B13670776 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine

5-Cyclobutyl-2-(1-piperazinyl)pyrimidine

Cat. No.: B13670776
M. Wt: 218.30 g/mol
InChI Key: CEMZVUCSPMVAHQ-UHFFFAOYSA-N
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Description

5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . This method provides a high yield of the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-2-(1-piperazinyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is unique due to the presence of both a cyclobutyl group and a piperazine moiety, which confer specific steric and electronic properties. These features can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

5-cyclobutyl-2-piperazin-1-ylpyrimidine

InChI

InChI=1S/C12H18N4/c1-2-10(3-1)11-8-14-12(15-9-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2

InChI Key

CEMZVUCSPMVAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(N=C2)N3CCNCC3

Origin of Product

United States

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